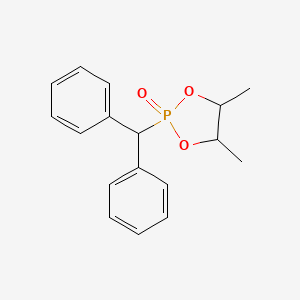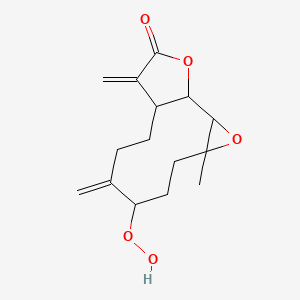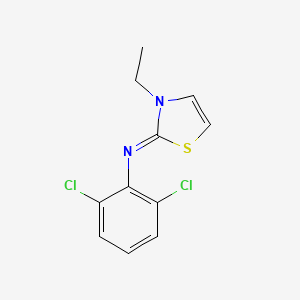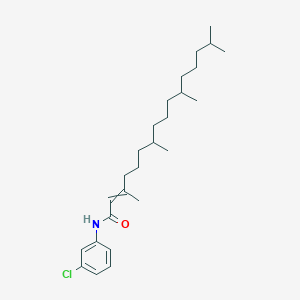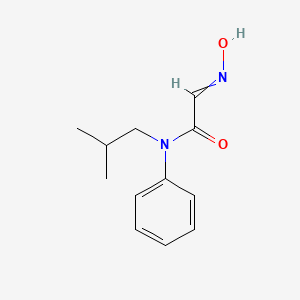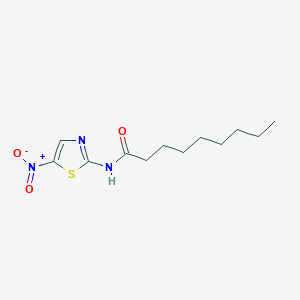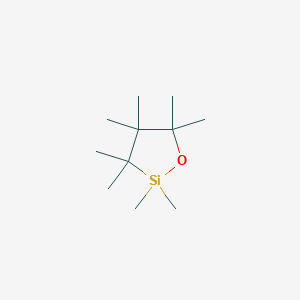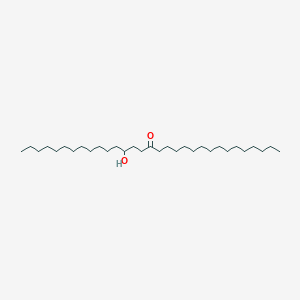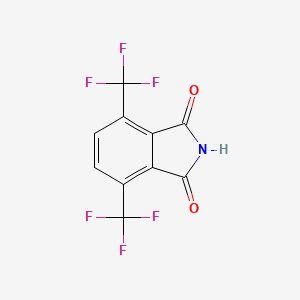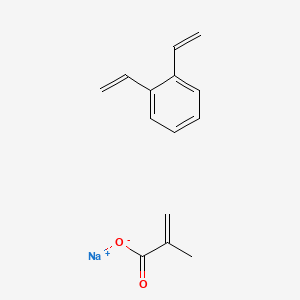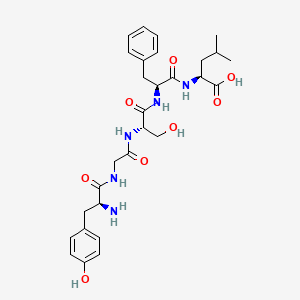
(4-Nitrophenyl)methyl 4-nitrobenzene-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrophenyl)methyl 4-nitrobenzene-1-carbodithioate is a chemical compound known for its unique structure and properties It consists of a 4-nitrophenyl group attached to a methyl group, which is further connected to a 4-nitrobenzene-1-carbodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 4-nitrobenzene-1-carbodithioate typically involves the reaction of 4-nitrobenzyl chloride with potassium 4-nitrobenzenecarbodithioate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl)methyl 4-nitrobenzene-1-carbodithioate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Solvents: Dichloromethane, toluene, ethanol.
Major Products Formed
Reduction: Formation of (4-aminophenyl)methyl 4-aminobenzene-1-carbodithioate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with different functional groups.
Scientific Research Applications
(4-Nitrophenyl)methyl 4-nitrobenzene-1-carbodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)methyl 4-nitrobenzene-1-carbodithioate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-Nitrophenyl)methyl 4-nitrobenzoate
- (4-Nitrophenyl)methyl 4-nitrobenzamide
- (4-Nitrophenyl)methyl 4-nitrobenzenesulfonate
Uniqueness
(4-Nitrophenyl)methyl 4-nitrobenzene-1-carbodithioate is unique due to the presence of the carbodithioate group, which imparts distinct chemical reactivity and potential applications. This differentiates it from other similar compounds that may have different functional groups, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
63365-55-9 |
|---|---|
Molecular Formula |
C14H10N2O4S2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 4-nitrobenzenecarbodithioate |
InChI |
InChI=1S/C14H10N2O4S2/c17-15(18)12-5-1-10(2-6-12)9-22-14(21)11-3-7-13(8-4-11)16(19)20/h1-8H,9H2 |
InChI Key |
DJGKURFLVVDWOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC(=S)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



